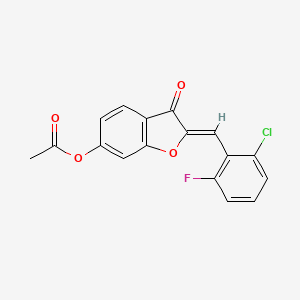

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

This compound belongs to the aurone family, characterized by a (Z)-configured benzylidene group fused to a benzofuran-3(2H)-one scaffold. The structure features a 2-chloro-6-fluorobenzylidene substituent at position 2 and an acetoxy group at position 4. Aurones are known for their antineoplastic activity, primarily through tubulin polymerization inhibition by targeting the colchicine-binding site.

Properties

IUPAC Name |

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFO4/c1-9(20)22-10-5-6-11-15(7-10)23-16(17(11)21)8-12-13(18)3-2-4-14(12)19/h2-8H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTXZIUKRXKYIH-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzylidene group, a benzofuran moiety, and an acetate functionality, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12ClFO5, with a molecular weight of 362.74 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and bioavailability, which can be crucial for its biological efficacy.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to cellular receptors that mediate physiological responses.

- Antimicrobial Activity : Potential efficacy against a variety of pathogens due to structural similarities with known antimicrobial agents .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. This activity is likely attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives of benzofuran compounds can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Preventing cancer cells from dividing.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death .

Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran derivative with halogen substituents | Antimicrobial, Anticancer |

| Compound A | Benzofuran derivative | Antimicrobial |

| Compound B | Fluorinated benzaldehyde derivative | Anticancer |

| Compound C | Ethyl ester of a similar benzofuran | Anti-inflammatory |

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on anticancer properties, this compound was tested on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Benzylidene Substituents : Electron-withdrawing groups (e.g., chloro, fluoro) at positions 2 and 6 (as in the target compound) enhance tubulin binding and cytotoxicity compared to electron-donating groups (e.g., methoxy in ) .

- Position 6 Modifications : Acetate esters (target compound) may improve solubility and bioavailability compared to ether-linked acetonitrile (5a) or benzoate esters ().

- Heterocyclic Variants : Pyridine-based benzylidenes (5b) show broad-spectrum activity but may introduce off-target risks compared to halogenated aromatics .

Pharmacological and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.